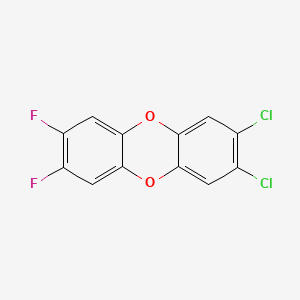

2,3-Dichloro-7,8-difluorodibenzo-P-dioxin

Description

Structure

3D Structure

Properties

CAS No. |

50585-42-7 |

|---|---|

Molecular Formula |

C12H4Cl2F2O2 |

Molecular Weight |

289.06 g/mol |

IUPAC Name |

2,3-dichloro-7,8-difluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |

InChI Key |

FPZFKQATIBLVHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl |

Origin of Product |

United States |

Synthesis Pathways and Formation Mechanisms of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin

De Novo Synthesis Methodologies for 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin

De novo synthesis is a primary pathway for the formation of dioxins in environments such as incinerator fly ash. researchgate.net This process involves the formation of complex molecules from simpler precursors. For this compound, this synthesis starts from a carbon matrix, which can be residual carbon in ash or soot. researchgate.net The process is fundamentally a low-temperature catalytic chlorination and oxidation of carbonaceous materials. researchgate.net

The reaction is heavily influenced by temperature, reaction time, the presence of chlorides and fluorides, and catalysts within the fly ash. researchgate.net The formation process is driven by oxidation, with the rate being related to the burnoff of carbon. unimib.it Chlorine and fluorine act as active agents, either in the solid phase as chlorides and fluorides or in the gas phase. unimib.it This pathway does not rely on precursor compounds that are structurally similar to the final dioxin product; instead, the dibenzo-p-dioxin (B167043) structure is built from the carbon source in the presence of halogen donors and a catalyst. researchgate.netunimib.it

Unintentional Formation during High-Temperature Processes

High-temperature processes, particularly combustion and incineration, are significant sources of unintentional dioxin formation. epa.gov These compounds are created in nearly all combustion processes where carbon, oxygen, chlorine, and in this specific case, fluorine, are present. researchgate.net There are two main temperature windows favorable for dioxin formation: a homogeneous gas-phase reaction between 500 and 800°C and a heterogeneous catalytic reaction on solid surfaces, such as fly ash, between 200 and 400°C. researchgate.net

The presence of both chlorine and fluorine is an absolute prerequisite for the formation of this compound. In combustion systems like municipal waste incinerators, these halogens are supplied by a wide variety of materials, including plastics (e.g., PVC for chlorine), textiles, and various industrial and chemical wastes. The composition of the materials being incinerated significantly impacts the formation of specific dioxin congeners. iieta.org During combustion, these materials break down, releasing chlorine and fluorine into the high-temperature environment where they can react with carbonaceous structures on fly ash to form halogenated dioxins. unimib.it

Metal catalysts, particularly copper and iron compounds present in fly ash, play a crucial role in the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds. aaqr.orgosti.gov These metals facilitate the key chemical reactions in dioxin synthesis. Copper compounds, such as copper(II) chloride (CuCl2), have been shown to dramatically increase the yield of PCDD/Fs. aaqr.org Studies on the co-combustion of sewage sludge and coal demonstrated that the addition of CuCl2 increased PCDD/F content by a factor of 292. aaqr.org Iron(III) chloride (FeCl3) and zinc chloride (ZnCl2) also significantly promote formation. aaqr.org The catalytic activity is greatest around 400°C, which aligns with the temperature range for heterogeneous de novo synthesis. osti.gov These catalysts enhance the chlorination and fluorination routes that generate the final dioxin product. aaqr.org

| Catalyst Added (2.0 wt. %) | Resulting PCDD/F Content (ng g⁻¹) | Increase Factor (vs. No Catalyst) |

|---|---|---|

| None | 0.51 | - |

| CuCl₂ | 148.99 | 292x |

| FeCl₃ | 67.38 | 132x |

| ZnCl₂ | 53.63 | 105x |

| CuO | 1.27 | 2.5x |

| Fe₂O₃ | 0.76 | 1.5x |

This table illustrates the significant promotional effect of various metal chlorides and oxides on the formation of PCDD/Fs during the co-combustion of sewage sludge and coal. Data sourced from a 2022 study in Aerosol and Air Quality Research. aaqr.org

Minimizing the formation of dioxins during combustion relies on controlling key operational parameters to ensure the complete destruction of organic matter and dioxin precursors. iieta.org The primary factors include temperature, oxygen concentration, and residence time. iieta.org High combustion temperatures, generally above 850°C, are effective in destroying PCDDs and polychlorinated dibenzofurans (PCDFs). iieta.org As temperatures increase from 600°C to 850°C, a decline in both PCDDs and PCDFs is observed. iieta.org

Sufficient oxygen (O2) supply is critical for complete combustion, which reduces the formation of chlorinated intermediates that can serve as precursors to dioxin formation. iieta.org Proper turbulence and adequate residence time in the high-temperature zone ensure that combustible materials are fully oxidized. Even with optimized combustion, however, some recalcitrant congeners may persist, indicating that downstream cooling processes must also be managed to prevent de novo synthesis in the 200-400°C range. iieta.org

| Parameter | Optimal Condition for Minimization | Rationale |

|---|---|---|

| Temperature | > 850°C | Promotes thermal destruction of dioxin molecules and their precursors. iieta.org |

| Oxygen (O₂) Content | Adequate supply / excess air | Ensures complete combustion of carbon, reducing the formation of intermediate compounds. iieta.org |

| Residence Time | Sufficiently long in high-temp zone | Allows enough time for the complete destruction of organic compounds. iieta.org |

| Turbulence | High | Ensures proper mixing of fuel, air, and heat to promote efficient combustion. |

This table summarizes the key combustion parameters that can be optimized to minimize the formation of dioxins.

By-product Generation from Industrial Chemical Production

Beyond combustion, this compound can be formed as an unintentional by-product during the manufacturing of other chemicals. This often occurs in processes involving chlorinated and fluorinated aromatic compounds, particularly at elevated temperatures or under certain catalytic conditions.

A well-established pathway for dioxin formation is the "precursor" or "condensation" route, which involves the reaction of structurally related molecules like halogenated phenols. researchgate.netunimib.it For this compound, this would involve the condensation of a chlorinated and fluorinated phenol derivative. For example, the reaction of two molecules of a chlorofluorophenol or one molecule of a dichlorophenol with a difluorophenol can lead to the formation of the corresponding dioxin.

This reaction typically proceeds through the formation of phenoxy radicals, which then dimerize. unimib.it The process can be catalyzed by metals like copper. researchgate.net For instance, the production of the herbicide 2,4,5-trichlorophenol (TCP) historically resulted in the contamination of the final product with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) due to self-condensation of the TCP under high-temperature conditions. cdc.gov A similar mechanism would apply to the formation of this compound from the corresponding halogenated phenol precursors used in the synthesis of certain pesticides, herbicides, or other specialty chemicals.

Pathways in Pulp and Paper Manufacturing Processes

The formation of halogenated dioxins in pulp and paper manufacturing is primarily linked to the chlorine bleaching process. rff.orgunimib.itprinceton.edu While 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (TCDF) are the most commonly identified congeners in this industry, the fundamental chemical processes allow for the formation of mixed halogenated compounds like this compound if sources of both chlorine and fluorine are present. epa.gov

Dioxins are not intentionally produced but are generated as byproducts of industrial processes involving chlorine, heat, and organic matter. rff.orgnih.gov In pulp mills, the elemental chlorine used for bleaching reacts with phenolic compounds present in the wood pulp, such as lignin residues, to form chlorinated precursors. princeton.edu These precursors can then undergo condensation reactions to form polychlorinated dibenzo-p-dioxins (PCDDs).

For the formation of this compound, a source of fluorine would need to be present alongside the chlorine and organic precursors. While less common than chlorine, fluorine-containing chemicals could potentially be introduced into the process stream as additives, in raw materials, or as contaminants in process chemicals. If both chlorinated and fluorinated phenolic precursors are available, they can react to form mixed chloro-fluoro dioxins. The industry has significantly reduced dioxin formation by substituting elemental chlorine with chlorine dioxide, which is more selective for lignin and less likely to create dioxin precursors. rff.org

Table 1: Key Factors in Dioxin Formation During Pulp Bleaching

| Factor | Role in Formation | Potential for Mixed Halogenation |

|---|---|---|

| Chlorine Source | Primary halogenating agent for bleaching. | Reacts with organic matter to form chlorinated precursors. |

| Fluorine Source | Not intrinsic to the process; potential contaminant or additive. | If present, could form fluorinated precursors. |

| Organic Precursors | Lignin and other phenolic compounds in wood pulp. | Serve as the carbon backbone for the dioxin molecule. |

| Temperature & pH | Process conditions that influence reaction rates. | Affects the efficiency of precursor condensation and cyclization. |

Theoretical Mechanistic Studies of Halogenated Dioxin Formation

The formation of halogenated dioxins, including mixed congeners, is generally understood through two primary theoretical pathways: precursor-based synthesis and de novo synthesis. unimib.ittandfonline.com

Precursor Synthesis: This is the most widely accepted mechanism for dioxin formation in processes like chemical manufacturing and pulp bleaching. researchgate.netresearchgate.net It involves the condensation of two precursor molecules, typically halogenated phenols. nih.govnih.gov For this compound, this could occur through several pathways:

Self-condensation of a chlorofluorophenol.

Cross-condensation of a dichlorophenol and a difluorophenol.

Condensation of a chlorinated phenoxy radical with a fluorinated phenoxy radical. researchgate.net

These reactions often proceed via intermediate structures like keto-ethers, which then cyclize to form the stable dibenzo-p-dioxin ring structure. nih.gov The specific substitution pattern of the final dioxin molecule is determined by the structure of the initial phenolic precursors.

De Novo Synthesis: This mechanism is more relevant in high-temperature combustion processes, such as municipal waste incineration. unimib.ittandfonline.com It involves the formation of dioxins from elemental carbon, a halogen source (inorganic or organic), and oxygen, often catalyzed by metal species like copper on the surface of fly ash particles. unimib.itcore.ac.uk The process is thought to involve the chlorination and oxidation of the carbon matrix, leading to the formation of the dioxin structure without going through simple phenolic precursors. core.ac.uk While typically associated with chlorinated and brominated dioxins, this pathway could theoretically produce chloro-fluoro dioxins if both chlorine and fluorine are present in the combustion environment.

Table 2: Comparison of Dioxin Formation Mechanisms

| Mechanism | Key Reactants | Typical Environment | Intermediates |

|---|---|---|---|

| Precursor Synthesis | Halogenated phenols, phenoxy radicals | Lower temperature industrial processes (e.g., chemical manufacturing, pulp bleaching) | Halogenated phenoxy radicals, keto-ether structures |

| De Novo Synthesis | Carbon matrix, O₂, halogen source (Cl₂, HCl), metal catalysts | High-temperature combustion (e.g., incineration) on fly ash surfaces | Chlorinated carbon structures on particle surfaces |

Comparative Analysis of Formation Efficiencies for Dichlorodifluoro- and Tetrachlorodibenzo-p-dioxin Isomers

A direct quantitative comparison of the formation efficiencies for this compound and tetrachlorodibenzo-p-dioxin (TCDD) isomers is not extensively documented in readily available scientific literature. However, a qualitative analysis can be made based on general principles of halogen chemistry and dioxin formation.

The formation efficiency of any specific dioxin congener is highly dependent on several factors:

Availability of Halogen Precursors: The relative abundance of chlorine and fluorine sources is the most critical factor. In most industrial and combustion environments, chlorine is far more ubiquitous than fluorine. greenpeace.to Industrial processes like pulp bleaching and the manufacture of chlorinated phenols historically provided large reservoirs of chlorine and chlorinated precursors, leading to a much higher formation probability for TCDD. nih.govresearchgate.net

Reaction Kinetics: The reactivity of different halogens and their precursors influences formation rates. The condensation reactions of chlorinated phenols to form TCDD are well-studied. The formation of mixed chloro-fluoro dioxins would require the presence and reaction of both chloro- and fluoro-precursors. The kinetics of these cross-condensation reactions compared to the self-condensation of chlorophenols would determine the relative yield.

Thermodynamic Stability: The stability of the final dioxin molecule can influence its persistence and detection. While all dioxins are relatively stable, differences in bond energies (C-Cl vs. C-F) could result in minor differences in stability under thermal stress.

Generally, the formation of chlorinated dioxins like TCDD is significantly more efficient and common than mixed halogenated congeners simply because the necessary precursors are more widespread. greenpeace.to Studies on mixed bromo-chloro dioxins have shown that they are usually detected in lower quantities than their fully chlorinated counterparts, though under specific conditions, they can be significant. greenpeace.to A similar relationship would be expected for chloro-fluoro dioxins, with TCDD isomers being formed with much higher efficiency in environments where chlorine is the dominant halogen.

Table 3: Factors Influencing Relative Formation Efficiency

| Factor | Tetrachlorodibenzo-p-dioxin (TCDD) | Dichlorodifluoro-dibenzo-p-dioxin | Comparative Efficiency |

|---|---|---|---|

| Precursor Availability | High (Chlorine is a common industrial chemical and contaminant). | Very Low (Industrial fluorine sources are less common and less likely to be in reactive forms for dioxin synthesis). | TCDD formation is favored due to precursor abundance. |

| Process Conditions | Formation well-documented in bleaching, incineration, and chemical manufacturing. | Formation is theoretically possible but not widely reported; requires specific co-location of Cl and F sources. | Conditions are far more frequently optimized for TCDD formation. |

| Reported Presence | Widespread environmental contaminant. nih.gov | Rarely studied or detected. | TCDD is orders of magnitude more common. |

Environmental Occurrence, Distribution, and Transport of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin

Global and Regional Environmental Distribution Modeling

Without foundational monitoring data, no studies on the global or regional environmental distribution modeling specifically for 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin were identified.

Long-Range Atmospheric and Oceanic Transport Dynamics

Similarly, the absence of concentration data means that research on the long-range atmospheric and oceanic transport dynamics of this particular compound is not available.

Inter-compartmental Exchange Processes (Air-Soil-Water Interface)

An analysis of the exchange processes between environmental compartments is contingent on understanding the compound's presence and behavior in each, for which there is no available data.

Due to the constraints imposed by the lack of specific scientific research and environmental monitoring data for this compound, it is not possible to generate the requested article with the mandated level of scientific rigor and detail.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the environmental fate and transformation of the chemical compound This compound .

Therefore, it is not possible to provide an article with the requested detailed subsections on its environmental persistence, half-life, photolytic degradation, and biotransformation. The performed searches yielded results for other related dioxin compounds, but not the specific dichloro-difluoro-substituted dioxin as requested. In strict adherence to the instructions to focus solely on "this compound," no content that meets the scientific accuracy and specificity required for the article can be generated.

Environmental Fate and Transformation of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin

Biotransformation and Biodegradation by Microorganisms

Isolation and Characterization of Dioxin-Degrading Microorganisms

Microorganisms capable of degrading dioxins are typically isolated from contaminated soils and sediments where they have adapted to the presence of these persistent organic pollutants. mdpi.com The primary mechanisms of microbial degradation involve either aerobic or anaerobic pathways. mdpi.com

Aerobic Degradation: Under aerobic conditions, several bacterial and fungal strains have been identified that can degrade lower-chlorinated dioxins. researchgate.net These microorganisms often utilize dioxins as a carbon and energy source. mdpi.com The initial step in aerobic degradation is typically initiated by dioxygenase enzymes, which attack the aromatic ring structure. researchgate.netnih.gov For instance, angular dioxygenases are crucial as they cleave the ether bond, a key step in reducing the toxicity of dioxin-related compounds. nih.gov

Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade TCDD and other chlorodibenzo-dioxins through their extracellular lignin-modifying enzymes, such as laccases. vu.nl

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are removed from the dioxin molecule. researchgate.net This process is carried out by halorespiring bacteria, with species from the genus Dehalococcoides being implicated in these reactions. researchgate.net Anaerobic dechlorination is particularly important for higher-chlorinated dioxins, which are then more susceptible to further degradation by aerobic microorganisms. researchgate.netnih.gov

Below is a table summarizing microorganisms identified as capable of degrading the closely related and highly studied 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

| Microorganism Type | Genus/Species | Degradation Conditions | Key Findings |

| Fungus | Penicillium sp. QI-1 | Aerobic | Degraded 87.9% of TCDD within 6 days under optimal conditions (31°C and pH 7.4). nih.gov |

| Bacteria | Pseudomonas veronii PH-03 | Aerobic | Capable of growing on dibenzo-p-dioxin (B167043) and dibenzofuran as a sole carbon source and can metabolize chlorinated dioxins. nih.gov |

| Bacteria | Sphingomonas wittichii RW1 | Aerobic | Known for its ability to degrade a range of dioxin congeners. mdpi.com |

| Bacteria | Bacterial Consortium | Anaerobic | An anaerobic consortium of three bacterial strains removed 81% of TCDD toxicity after 133 days. osti.gov |

| Bacteria | Bacterial Consortium | Aerobic & Anaerobic | A study on microbial communities from dioxin-contaminated soil in Vietnam showed that cultures with dimethyl sulfoxide (DMSO) as the sole carbon source degraded about 95% of TCDD within 60 days. frontiersin.org |

| Fungus | Rigidoporus sp. FMD21 | Aerobic | Demonstrated degradation of TCDD using extracellular ligninolytic enzymes, primarily laccases. vu.nl |

Chemical and Abiotic Degradation Pathways

In addition to microbial processes, 2,3-dichloro-7,8-difluorodibenzo-p-dioxin can be degraded through various chemical and abiotic pathways in the environment. The persistence of dioxins is significant, but they are susceptible to degradation under certain conditions. epa.gov For the structurally similar TCDD, the persistence half-life in soil interiors can be as long as 12 years. epa.gov

Photolysis: Photodegradation, or photolysis, is a major transformation process for dioxins on terrestrial and aquatic surfaces. epa.gov TCDD is known to decompose when exposed to ultraviolet (UV) light, including sunlight. cdc.gov The rate of photolysis is influenced by environmental conditions. For instance, the photolysis half-life of TCDD at a water's surface is estimated to range from 21 hours in summer to 118 hours in winter. epa.gov However, the effectiveness of photolysis decreases significantly with water depth, meaning that dioxins in bottom sediments may not undergo significant photodegradation. epa.gov

Reaction with Hydroxyl Radicals: In the atmosphere, vapor-phase dioxins can be degraded by reaction with hydroxyl radicals (•OH). epa.gov This is a key pathway for the atmospheric removal of many organic pollutants. The rate of this reaction is dependent on the concentration of hydroxyl radicals and the specific structure of the dioxin congener.

Chemical Degradation: Certain chemical reagents have been shown to degrade chlorinated dioxins. One study found that a mixture of Fe(3+)-H(2)O(2) was effective in degrading 2,7-dichlorodibenzo-p-dioxin (DCDD). nih.gov The study reported that at 70°C, approximately 100% degradation was achieved within 15 minutes. nih.gov This suggests that advanced oxidation processes could be a viable method for the remediation of dioxin-contaminated materials.

The following table summarizes the key abiotic degradation pathways for dioxins, based on data for TCDD and other chlorinated congeners.

| Degradation Pathway | Environmental Matrix | Conditions | Effectiveness |

| Photolysis | Water Surface | Sunlight | Half-life of 21 hours in summer and 118 hours in winter for TCDD. epa.gov |

| Photolysis | Soil Surface | Sunlight | An important transformation process for TCDD. epa.gov |

| Reaction with Hydroxyl Radicals | Atmosphere | Presence of •OH | A potential degradation pathway for vapor-phase TCDD. epa.gov |

| Chemical Oxidation | Aqueous Solution | Fe(3+)-H(2)O(2) reagent, 70°C | ~100% degradation of 2,7-DCDD within 15 minutes. nih.gov |

Sorption and Desorption Behavior in Environmental Matrices

The environmental mobility and bioavailability of this compound are largely governed by its sorption and desorption behavior in soil and sediment. Due to their hydrophobic nature and low water solubility, dioxins have a strong tendency to adsorb to particulate matter, particularly organic carbon. epa.gov

The extent of sorption is commonly quantified by the organic carbon-water partition coefficient (Koc), which is the ratio of the chemical's concentration in the organic carbon phase of soil or sediment to its concentration in the aqueous phase at equilibrium. epa.gov A high Koc value indicates strong sorption to organic matter and limited mobility in the environment. For TCDD, a mean log Koc of 7.39 has been determined for contaminated soils, indicating very strong sorption. epa.gov Another study extrapolated a log Koc value of 6.6 for TCDD. osti.gov

This strong sorption behavior has several important environmental implications:

Limited Leaching: Dioxins are not expected to leach significantly into groundwater. epa.gov Studies on TCDD have shown that its vertical movement in a wide range of soil types is minimal. epa.gov

Association with Sediments: In aquatic systems, the majority of dioxins are expected to be associated with sediments and suspended materials. epa.gov Aquatic sediments are considered a major environmental sink for these compounds. epa.gov

Reduced Bioavailability: While strong sorption can limit the spread of dioxins, it also makes them persist in the soil and sediment for long periods, from where they can enter the food chain.

The sorption process can be influenced by factors such as the organic matter content of the soil or sediment, pH, and the presence of dissolved organic matter (DOM). nih.gov For a related compound, 2,3,7,8-tetrachlorodibenzothiophene, sorption was found to be a two-stage process, with a fast initial sorption followed by a slower phase to reach equilibrium. nih.gov

The table below presents reported Koc values for the closely related 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

| Compound | Log Koc | Soil/Sediment Type | Reference |

| 2,3,7,8-TCDD | 7.39 (mean) | Contaminated soils from New Jersey and Missouri | epa.gov |

| 2,3,7,8-TCDD | 6.6 (extrapolated) | Uncontaminated soils | osti.gov |

| 2,3,7,8-TCDD | 7.0 (estimated) | Not specified | nih.gov |

| Octachlorodibenzo-p-dioxin | ~7.0 (extrapolated) | Not specified | nih.gov |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin in Ecological Systems

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which organisms, including those in aquatic environments, can accumulate chemical substances in their tissues at concentrations higher than those in the surrounding environment. This process is a key consideration in assessing the environmental risk of persistent organic pollutants.

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Fish

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are quantitative measures used to describe the extent of chemical accumulation in aquatic organisms from all environmental exposures (BAF) and from water alone (BCF). For many halogenated aromatic hydrocarbons, these factors are influenced by the compound's lipophilicity and resistance to metabolic degradation. epa.gov

Currently, there are no specific, empirically determined BAF or BCF values for 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin reported in scientific literature for any fish species.

Invertebrate Uptake and Accumulation Dynamics

Aquatic invertebrates can play a crucial role in the transfer of contaminants through the food web. Studies on other dioxin-like compounds have shown that invertebrates can accumulate these substances from sediment and water. frontiersin.org The dynamics of uptake and accumulation are dependent on the specific compound, the species of invertebrate, and environmental conditions.

There is a lack of published research detailing the uptake and accumulation dynamics of this compound in invertebrate species.

Biotransformation in Biological Systems

Biotransformation is the metabolic process by which living organisms modify chemical substances. This can lead to either detoxification and excretion or, in some cases, the formation of more toxic metabolites.

Interspecies Variations in Metabolic Capacities

The ability to metabolize foreign compounds can vary significantly between different species. These variations are often due to differences in the types and activities of metabolic enzymes. For other dioxins, species-specific differences in metabolic capacity are a key determinant of their toxicokinetics and toxicity. nih.gov

Specific data on the interspecies variations in the metabolic capacity for this compound is not available.

Role of Cytochrome P450 Enzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a wide range of xenobiotics, including other halogenated aromatic hydrocarbons. nih.gov The induction or inhibition of these enzymes can have significant impacts on the biotransformation and potential toxicity of such compounds.

There is no specific information available on the role of cytochrome P450 enzymes in the biotransformation of this compound.

Trophic Magnification through Ecological Food Webs

Trophic magnification, or biomagnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web. nih.govresearchgate.net This phenomenon is of particular concern for persistent, bioaccumulative, and toxic substances. Trophic Magnification Factors (TMFs) are used to quantify this process. oup.com

There are no published studies that have calculated the Trophic Magnification Factor for this compound or otherwise documented its transfer and magnification through ecological food webs.

An extensive search for scientific literature and data pertaining to "this compound" has been conducted to address the specified topics of bioaccumulation, biotransformation, trophic transfer, and bioavailability.

Despite a thorough review of available scientific databases and publications, no specific research findings, data tables, or detailed studies concerning "this compound" were found for the outlined sections:

Bioavailability from Contaminated Media (Soil, Sediment, Food)

The requested information for this particular chemical compound does not appear to be available in the public scientific domain. Research on dioxins and related compounds often focuses on more prevalent and toxic congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, in strict adherence to the user's instructions, information on other compounds cannot be used as a substitute.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound."

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The accurate analysis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin begins with meticulous sample preparation and extraction, designed to isolate the target analyte from the sample matrix and remove interfering compounds. chromatographyonline.com Given the compound's hydrophobic nature, it is expected to bioaccumulate in fatty tissues and adsorb to organic matter in soils and sediments. nih.govsigmaaldrich.com The choice of technique depends on the specific matrix.

Key steps in sample preparation include:

Extraction: The initial separation of the analyte from the bulk sample matrix. Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). epa.gov For biological tissues, digestion followed by liquid-liquid extraction is often employed. nih.gov

Cleanup: This multi-step process is crucial for removing co-extracted substances that can interfere with instrumental analysis. nih.gov Column chromatography is widely used, employing various adsorbents. taylorfrancis.com A typical cleanup sequence may involve columns with activated silica gel (often multi-layered with sulfuric acid or potassium hydroxide to remove organic interferences), alumina, and activated carbon, which effectively separates planar molecules like dioxins from other compounds. chromatographyonline.comenv.go.jpsigmaaldrich.com

Table 1: Extraction and Cleanup Techniques for Various Matrices

| Matrix Type | Common Extraction Methods | Typical Cleanup Sorbents |

|---|---|---|

| Environmental | ||

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Multi-layer Silica Gel, Alumina, Activated Carbon |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Florisil, Alumina, Carbon |

| Air (Particulate) | Soxhlet Extraction | Multi-layer Silica Gel, Alumina |

| Fly Ash | Soxhlet Extraction, Acid Digestion | Multi-layer Silica Gel, Alumina, Carbon |

| Biological | ||

| Adipose/Fish Tissue | Soxhlet Extraction, Gel Permeation Chromatography (GPC) | Florisil, Alumina, Carbon |

| Blood/Serum | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Silica Gel, Carbon |

Automated sample preparation systems are increasingly used to improve throughput, reduce solvent consumption, and enhance reproducibility. grupobiomaster.comshimadzu.com

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Isomer-Specific Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is considered the "gold standard" for the definitive identification and quantification of dioxins. nih.gov This technique is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods such as 1613B for the analysis of chlorinated dioxins, and its principles are directly applicable to mixed halogenated analogues. epa.govepa.gov

The power of HRGC-HRMS lies in its combination of:

High-Resolution Gas Chromatography (HRGC): Utilizes long capillary columns (e.g., 60 meters) with specific stationary phases to separate individual dioxin isomers from a complex mixture. chromatographyonline.comdioxin20xx.org The separation is critical as the toxic potential can vary significantly between isomers. nacalai.com

High-Resolution Mass Spectrometry (HRMS): Provides exceptional selectivity and sensitivity. By operating at a mass resolution of >10,000, HRMS can distinguish the target analyte from other molecules with the same nominal mass, a common source of interference in complex samples. env.go.jp The instrument monitors specific ions characteristic of the dioxin molecule, allowing for detection at parts-per-quadrillion (ppq) levels. nih.govepa.gov

Isotope Dilution Methods for Quantification

Isotope dilution is a powerful quantification technique that provides high accuracy and precision by correcting for the loss of analyte during sample preparation and analysis. jenck.comepa.gov The procedure involves adding a known quantity of an isotopically labeled standard of the target analyte to the sample before extraction. nih.gov

For this compound, this would involve a standard such as ¹³C₁₂-2,3-Dichloro-7,8-difluorodibenzo-P-dioxin. Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during extraction, cleanup, and injection. nih.gov The native analyte concentration is then calculated based on the ratio of the response of the native analyte to the response of the labeled standard in the final HRMS analysis. This approach is a cornerstone of regulatory methods like EPA 1613B. epa.gov

Chromatographic Separation of Dichloro-Difluoro Dioxin Isomers

The separation of the various isomers of dichloro-difluoro dibenzo-p-dioxin (B167043) is a significant analytical challenge. There are numerous potential positional isomers, and their separation is essential for accurate, toxicity-relevant quantification. chromatographyonline.com This is achieved using high-resolution capillary gas chromatography. publications.gc.ca

The choice of the stationary phase of the GC column is critical. Non-polar columns, such as those with a 5% phenyl-dimethylpolysiloxane phase (e.g., DB-5), are often used for initial analysis. epa.gov However, to confirm the identity and separation of critical isomers, a second analysis on a more polar column, such as one with a high-percentage cyanopropylphenyl phase, is often required. sigmaaldrich.comchromatographyonline.com The combination of different column selectivities provides the necessary resolving power to separate closely eluting isomers. nacalai.comnih.gov

Development and Validation of Surrogate Standards for Fluorinated Dioxins

The use of appropriate standards is fundamental to the accuracy of any analytical method. For the analysis of fluorinated dioxins, this requires the availability of several types of standards:

Native Calibration Standards: Unlabeled standards of this compound used to create the instrument's calibration curve.

Isotope-Labeled Internal (Quantification) Standards: As described in the isotope dilution section, these are added to every sample before extraction for quantification. jenck.comepa.gov

The development of these standards requires complex organic synthesis to produce high-purity compounds with the correct isotopic labeling. isotope.com These standards must then be rigorously validated to ensure their concentration and purity before being used in trace-level environmental analysis.

Quality Assurance and Quality Control Protocols in Environmental Analysis

Strict Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that analytical data are reliable, defensible, and of known quality. env.go.jp Laboratories analyzing dioxins must adhere to stringent criteria, many of which are outlined in regulatory methods. acs.org

Table 2: Key QA/QC Parameters in Dioxin Analysis

| QA/QC Parameter | Purpose | Frequency | Acceptance Criteria |

|---|---|---|---|

| Method Blank | To monitor for laboratory contamination. | One per extraction batch. | Below method detection limit. |

| Laboratory Control Sample (LCS) | To assess method performance on a clean matrix. | One per extraction batch. | Recovery within established limits (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate method performance in the specific sample matrix. | Typically 1 per 20 samples. | Recovery and relative percent difference (RPD) within limits. |

| Isotope-Labeled Standard Recovery | To check for acceptable recovery for each individual sample. | Every sample. | Within specified recovery windows (e.g., 25-150%). |

| GC Column Performance Check | To ensure adequate separation of critical isomers. | Beginning of each analytical sequence. | Peak separation meets a defined resolution criterion (e.g., <25% valley). |

| Initial and Continuing Calibration | To verify instrument sensitivity and linearity. | Before sample analysis and every 12 hours. | Relative standard deviation (RSD) <20% for initial; continuing within ±20% of average response factor. |

Adherence to these protocols ensures that any issues with contamination, instrument performance, or matrix interferences are identified and addressed. env.go.jp

Emerging Analytical Technologies for Trace-Level Detection

While HRGC-HRMS remains the definitive method, several emerging technologies offer potential advantages in cost, speed, or screening capabilities for halogenated compounds. usgs.govmdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Modern triple quadrupole mass spectrometers offer high selectivity through Multiple Reaction Monitoring (MRM) and can achieve sensitivity comparable to older HRMS instruments. shimadzu.comdioxin20xx.orgjenck.com Regulatory bodies have begun to accept GC-MS/MS as a confirmatory alternative to HRMS for dioxin analysis, provided that strict performance criteria are met. jenck.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique uses two different GC columns to provide greatly enhanced separation power, which is particularly useful for analyzing extremely complex samples and screening for a wide range of halogenated compounds. chromatographyonline.com

Bioanalytical Screening Methods: Assays like the CALUX (Chemically Activated Luciferase Expression) bioassay can be used as a rapid and cost-effective screening tool. epa.gov These methods measure the total "dioxin-like" toxic potential of a sample extract by measuring the activation of the aryl hydrocarbon receptor (AhR). epa.gov While not specific to a single compound, they are useful for prioritizing samples for further investigation by HRGC-HRMS.

These emerging technologies, alongside continued advancements in sample preparation and data analysis, contribute to the evolving landscape of trace-level detection of persistent organic pollutants. researchgate.netresearchgate.net

Ecotoxicological Research and Environmental Impact Assessment of 2,3 Dichloro 7,8 Difluorodibenzo P Dioxin

Aquatic Ecotoxicity Studies

Effects on Fish Populations and Early Life Stages

Specific studies on the effects of 2,3-Dichloro-7,8-difluorodibenzo-p-dioxin on fish populations and their early life stages have not been identified in the available scientific literature. However, extensive research on TCDD reveals that fish, particularly during their early development, are among the most sensitive vertebrates to dioxin-like compounds.

The toxicity of TCDD in fish is mediated through the aryl hydrocarbon receptor (AHR), a protein that, when activated by dioxins, can lead to a cascade of adverse effects. Exposure to TCDD during early life stages can result in a characteristic suite of symptoms often referred to as "blue-sac disease" in larval fish. This includes pericardial edema (fluid accumulation around the heart), yolk sac edema, and craniofacial malformations. These developmental abnormalities can severely impact survival and recruitment into adult populations.

Furthermore, exposure to TCDD has been shown to cause mortality, reduced growth, and reproductive impairments in various fish species. The sensitivity to TCDD can vary significantly among different fish species.

Table 1: Examples of TCDD Toxicity in Early Life Stages of Various Fish Species

| Fish Species | Endpoint | Effective Concentration/Dose |

| Rainbow Trout (Oncorhynchus mykiss) | LD50 (lethal dose, 50%) | 43 ng/kg (egg) |

| Lake Trout (Salvelinus namaycush) | LD50 | 65 pg/g (egg) |

| Zebrafish (Danio rerio) | LD50 | 2.5 ng/g (egg) |

| Medaka (Oryzias latipes) | LD50 | 1.8 ng/g (egg) |

This table presents data for 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and is intended for illustrative purposes only, as no specific data for this compound is available.

Sensitivity and Response of Aquatic Invertebrates and Microorganisms

There is a notable lack of research on the sensitivity and response of aquatic invertebrates and microorganisms to this compound. In general, aquatic invertebrates are considered to be less sensitive to dioxin-like compounds than vertebrates. This is often attributed to differences in the AHR pathway.

Studies on TCDD have shown that some aquatic invertebrates can accumulate high concentrations of the compound from their environment and diet without exhibiting overt signs of toxicity. This has significant implications for food web dynamics, as these organisms can become a source of dioxin exposure for higher trophic level organisms, such as fish.

The effects of dioxins on aquatic microorganisms are not well characterized. These organisms play a crucial role in nutrient cycling and decomposition in aquatic ecosystems, and any disruption to their communities could have widespread ecological consequences.

Ecological Relevance of Observed Effects in Aquatic Ecosystems

While no specific data exists for this compound, the ecological relevance of dioxin contamination in aquatic ecosystems, based on TCDD studies, is significant. The high toxicity of TCDD to early life stages of fish suggests that even low levels of contamination could lead to population-level impacts.

The bioaccumulative and persistent nature of dioxins means that they can be transported long distances and can concentrate in the fatty tissues of organisms. This leads to biomagnification, where concentrations increase at successively higher levels of the food web. Top predators, including certain fish species, birds, and mammals that consume aquatic organisms, are therefore at the highest risk.

Terrestrial Ecotoxicity Studies

Impact on Soil Biota (e.g., Microorganisms, Invertebrates)

Specific research on the impact of this compound on soil biota is not available. Research on TCDD in terrestrial ecosystems has shown that it binds strongly to soil particles, which limits its mobility but makes it a long-term source of exposure for soil-dwelling organisms.

The impact of TCDD on soil microorganisms, which are vital for soil health and nutrient cycling, is not fully understood. Some studies have suggested that high concentrations of TCDD could alter microbial community structure and function.

Soil invertebrates, such as earthworms, can accumulate TCDD from the soil. While they may not show immediate signs of toxicity, they can transfer the contaminant to predators, thereby introducing it into the terrestrial food web.

Phytotoxicity and Bioavailability in Plants

There is no available information on the phytotoxicity and bioavailability of this compound in plants. Studies with TCDD have shown that its uptake and effects on plants can vary depending on the plant species and soil conditions.

Generally, the uptake of TCDD from soil into plants is considered to be low due to its strong adsorption to soil organic matter and its low water solubility. However, some studies have demonstrated that plants can accumulate TCDD, particularly in their root systems. The primary route of contamination for the aerial parts of plants is often through the deposition of airborne particles.

High concentrations of TCDD have been shown to cause some negative effects on plant growth and development in laboratory studies. However, the ecological significance of these findings at environmentally relevant concentrations is still an area of active research.

Effects on Wild Mammalian and Avian Species

No studies detailing the specific effects of this compound on any wild mammal or bird species were identified. Research on dioxin-like compounds typically focuses on the most potent congeners, such as TCDD, and the effects of other halogenated dioxins are often inferred through the Toxicity Equivalence Factor (TEF) approach, which relies on relative potency data that does not appear to be established for this specific compound.

Derivation of Ecological Risk Assessment Values and Guidelines

Development of Toxicity Equivalence Factors (TEFs) for this compound

A Toxicity Equivalence Factor (TEF) for this compound has not been established by major regulatory bodies such as the World Health Organization (WHO) or the U.S. Environmental Protection Agency (EPA). The TEF system is used to compare the toxicity of different dioxin-like compounds to that of TCDD. The absence of a TEF value indicates a lack of sufficient toxicological data to determine its relative potency.

Establishment of Environmental Quality Criteria for Water, Sediment, and Soil

No specific environmental quality criteria or guidelines for this compound in water, sediment, or soil have been promulgated by environmental protection agencies. The development of such criteria is contingent on the availability of ecotoxicological data, which is currently lacking for this compound.

Frameworks for Ecological Risk Characterization and Management

While general frameworks for the ecological risk characterization and management of dioxin-like compounds exist, their application to this compound is not possible without fundamental data on its toxicity and environmental fate. Risk characterization relies on comparing exposure levels with toxicity values, neither of which are documented for this specific chemical.

An in-depth examination of this compound reveals significant knowledge gaps that hinder a comprehensive understanding of its environmental and toxicological profile. As a member of the halogenated dibenzo-p-dioxins, this specific compound, containing both chlorine and fluorine atoms, represents a class of emerging contaminants for which scientific data is exceptionally scarce. The following analysis outlines the critical research gaps and future directions necessary to characterize the risks associated with this and other novel halogenated dioxins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.